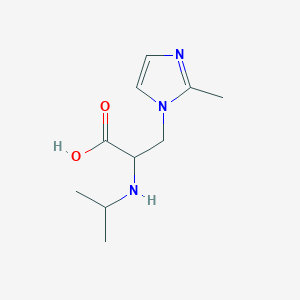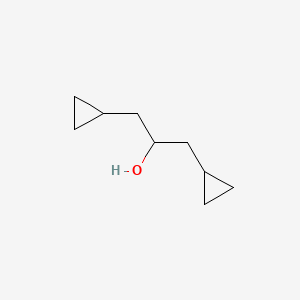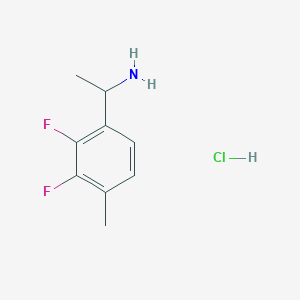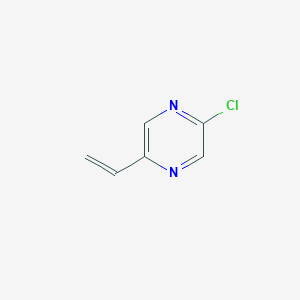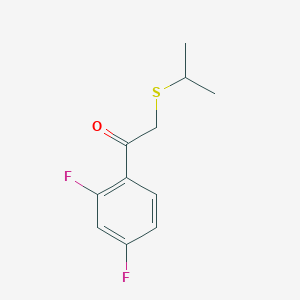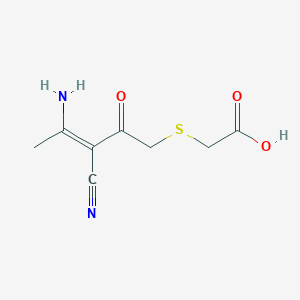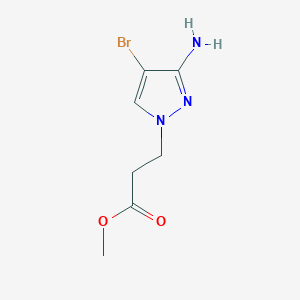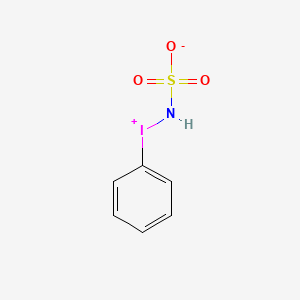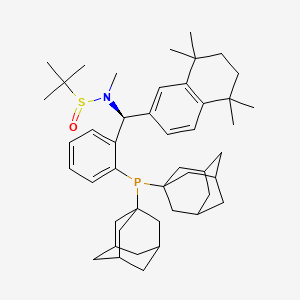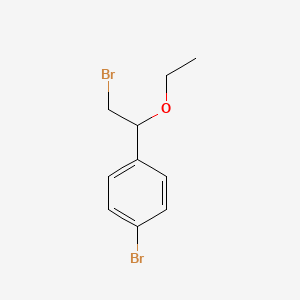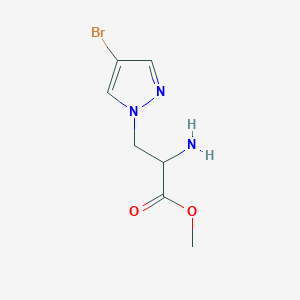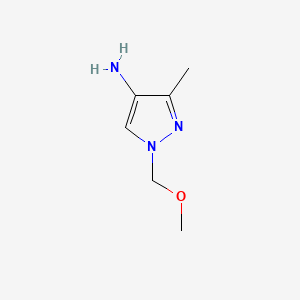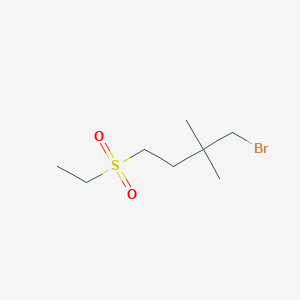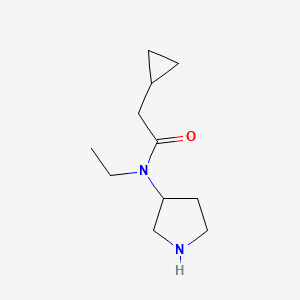
2-Cyclopropyl-N-ethyl-N-(pyrrolidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-N-ethyl-N-(pyrrolidin-3-yl)acetamide is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol . This compound is characterized by the presence of a cyclopropyl group, an ethyl group, and a pyrrolidinyl group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Cyclopropyl-N-ethyl-N-(pyrrolidin-3-yl)acetamide involves several steps. One common synthetic route includes the reaction of cyclopropylamine with ethyl bromoacetate to form an intermediate, which is then reacted with pyrrolidine to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require catalysts or reagents like sodium hydride or potassium carbonate to facilitate the reactions.
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may also incorporate additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product .
Chemical Reactions Analysis
2-Cyclopropyl-N-ethyl-N-(pyrrolidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Cyclopropyl-N-ethyl-N-(pyrrolidin-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-N-ethyl-N-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Cyclopropyl-N-ethyl-N-(pyrrolidin-3-yl)acetamide can be compared with other similar compounds, such as:
N-cyclopropyl-N-[(pyrrolidin-2-yl)methyl]acetamide: This compound has a similar structure but differs in the position of the pyrrolidinyl group.
Cyclopropaneacetamide, N-[2-(3-pyrrolidinyl)ethyl]: Another similar compound with variations in the substituents attached to the acetamide backbone.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-cyclopropyl-N-ethyl-N-pyrrolidin-3-ylacetamide |
InChI |
InChI=1S/C11H20N2O/c1-2-13(10-5-6-12-8-10)11(14)7-9-3-4-9/h9-10,12H,2-8H2,1H3 |
InChI Key |
BVBZWPFGAATQNX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCNC1)C(=O)CC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


